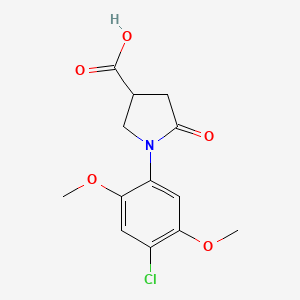
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
説明
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It was presumably first synthesized by Alexander Shulgin, and was described in his book PiHKAL .
Molecular Structure Analysis
DOC is a substituted alpha-methylated phenethylamine, a class of compounds commonly known as amphetamines . The phenethylamine equivalent (lacking the alpha-methyl group) is 2C-C .Chemical Reactions Analysis
DOC acts as a selective 5-HT2A, and 5-HT2C receptor partial agonist . Its psychedelic effects are mediated via its actions on the 5-HT2A receptor .Physical And Chemical Properties Analysis
The chemical formula of DOC is C11H16ClNO2 and its molar mass is 229.70 g·mol−1 . It appears as a white powder .科学的研究の応用
The specific chemical compound 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid does not directly appear in the available literature as a subject of scientific research within the context of its applications. However, exploring the broader context of research involving similar carboxylic acid compounds and their derivatives can provide insights into potential research applications and interests in fields related to biochemistry, pharmacology, and environmental sciences.
Carboxylic Acids in Pharmacological Research
Carboxylic acids, including compounds with structures resembling the one , play crucial roles in various pharmacological applications. They are foundational in the development of drugs due to their active participation in biological processes and their ability to interact with enzymes and receptors within the body. For instance, chlorogenic acids, a group of esters formed between quinic acid and certain phenolic compounds, have been extensively studied for their antioxidant, anti-inflammatory, and neuroprotective properties (M. Naveed et al., 2018). These studies underscore the potential for carboxylic acid derivatives to contribute to treatments for a wide range of conditions, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
Environmental and Industrial Applications
In environmental science and industrial processes, the reactivity and transformation of carboxylic acids, especially under different conditions, are of significant interest. For example, understanding the biocatalyst inhibition by carboxylic acids can inform the development of more efficient bioremediation strategies and the engineering of robust microbial strains for industrial bioprocessing (L. Jarboe et al., 2013). Similarly, studies on the solvent developments for liquid-liquid extraction of carboxylic acids highlight advancements in separation technologies critical for the purification of biochemical products and the treatment of industrial effluents (L. Sprakel & B. Schuur, 2019).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 2,5-Dimethoxy-4-chloroamphetamine or DOC, are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception.
Mode of Action
DOC acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors is what mediates the psychedelic effects of DOC .
Biochemical Pathways
It is known that its psychedelic effects are mediated via its actions on the 5-ht2a receptor . This suggests that it likely affects the serotonin system and the various neurological pathways that this system interacts with.
Pharmacokinetics
It is known that the onset of the drug is 1–3 hours, with a peak and plateau at 4–8 hours, and a gradual come down with residual stimulation at 9-20 hours . After effects can last well into the next day . This suggests that DOC has a relatively long half-life and duration of action.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by DOC results in a range of effects. Unlike simple amphetamines, DOC is considered a chemical that influences cognitive and perception processes of the brain . The strongest supposed effects include open and closed eye visuals, increased awareness of sound and movement, and euphoria .
特性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-19-10-5-9(11(20-2)4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWZLSZPMQVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






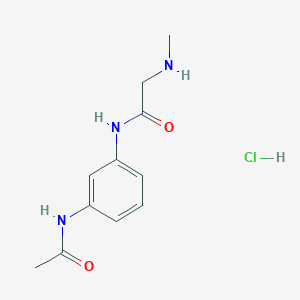
![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)
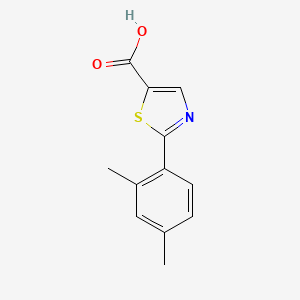


![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
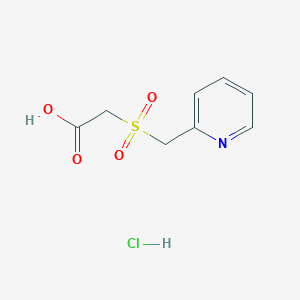
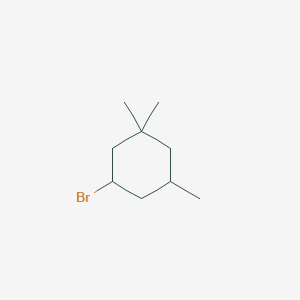
![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)